molecular formula C13H10F2N2O B1330515 1,3-Bis(4-fluorophenyl)urea CAS No. 370-22-9

1,3-Bis(4-fluorophenyl)urea

Cat. No. B1330515
CAS RN: 370-22-9
M. Wt: 248.23 g/mol
InChI Key: VEURDHASKSZBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(4-fluorophenyl)urea is a chemical compound that features a urea moiety flanked by two 4-fluorophenyl groups. This structure is a variant of the broader class of bis(phenyl)ureas, which are known for their ability to engage in hydrogen bonding and are often used in the assembly of supramolecular structures . The presence of fluorine atoms on the phenyl rings can influence the physical and chemical properties of the compound, such as its solubility, reactivity, and potential biological activity .

Synthesis Analysis

The synthesis of bis(phenyl)ureas can be achieved through various methods. One approach involves the reaction of amines with bis(o-nitrophenyl) carbonates, which can be directed to form bis-ureas by sequential amine addition . Another method includes the reaction of diamines with carbamates to yield the desired bis-ureas . Although the provided papers do not describe the synthesis of 1,3-bis(4-fluorophenyl)urea specifically, these general synthetic strategies could be adapted for its production.

Molecular Structure Analysis

The molecular structure of bis(phenyl)ureas is characterized by the central urea linkage and the phenyl groups attached to it. In the case of 1,3-bis(4-fluorophenyl)urea, the fluorine atoms are expected to influence the molecular conformation and the hydrogen bonding patterns. For example, in 1,3-bis(3-fluorophenyl)urea, crystallization from various solvents yielded concomitant polymorphs with different hydrogen bonding arrangements . Such structural diversity is also observed in other bis(phenyl)ureas, where the presence of substituents can disrupt typical hydrogen bonding patterns .

Chemical Reactions Analysis

Bis(phenyl)ureas can participate in a variety of chemical reactions, primarily due to their hydrogen bonding capabilities. For instance, 1,3-bis(4-nitrophenyl)urea can interact with oxoanions through hydrogen bonding, leading to the formation of complexes and even inducing urea deprotonation in the presence of fluoride ions . This reactivity suggests that 1,3-bis(4-fluorophenyl)urea could also engage in similar interactions, potentially forming complexes with various anions or undergoing proton transfer reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(phenyl)ureas are influenced by their molecular structure and substituents. The presence of fluorine atoms can enhance the thermal stability and solubility in polar organic solvents . Additionally, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be affected by the fluorine substituents, as seen in related fluorinated compounds . The bis(phenyl)ureas can also exhibit nonlinear optical properties, which may be greater than those of standard materials like urea .

Scientific Research Applications

  • Crystal Engineering and Polymorphism : 1,3-Bis(4-fluorophenyl)urea has been studied in crystal engineering due to its hydrogen bonding capabilities. Crystallization from various solvents can lead to different polymorphic forms, which is significant for the design of materials with specific physical properties (Capacci-Daniel et al., 2016).

  • Nonlinear Optics : Compounds related to 1,3-Bis(4-fluorophenyl)urea, such as fluorophenyl derivatives, show potential in nonlinear optics. Their high hyperpolarizabilities compared to urea make them candidates for further studies in this field (Mary et al., 2019).

  • Interactions with Anions and DNA : The structure of 1,3-Bis(4-fluorophenyl)urea allows it to interact with various anions and biomolecules. For example, it can form complexes with oxyanions such as phosphates and carboxylates, which is crucial for applications in sensing and extraction technologies (Ghosh et al., 2017). Additionally, its derivatives can intercalate with DNA, which is significant for understanding molecular interactions in biological systems (Ajloo et al., 2015).

  • Supramolecular Structures and Drug Design : 1,3-Bis(4-fluorophenyl)urea is part of a broader category of diaryl ureas, which have been used in constructing supramolecular structures like gels, capsules, and crystals. These structures have potential applications in drug design and delivery systems (Capacci-Daniel et al., 2015).

  • Self-Healing Materials : Derivatives of 1,3-Bis(4-fluorophenyl)urea have been utilized in the development of self-healing materials. For instance, aromatic disulfide derivatives demonstrate room-temperature self-healing capabilities in poly(urea-urethane) elastomers, making them promising for various industrial applications (Rekondo et al., 2014).

  • Computational Studies : Computational analyses of 1,3-Bis(4-fluorophenyl)urea and its derivatives provide insights into their molecular structure, charge distribution, and electrostatic potentials. These studies are crucial for understanding their interaction patterns and crystallization properties, which can inform material design and synthesis (Murray et al., 1991).

Safety And Hazards

“1,3-Bis(4-fluorophenyl)urea” can cause skin and eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and washing with plenty of soap and water if it comes into contact with the skin .

properties

IUPAC Name

1,3-bis(4-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEURDHASKSZBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307336
Record name 1,3-bis(4-fluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(4-fluorophenyl)urea

CAS RN

370-22-9
Record name 370-22-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190752
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-bis(4-fluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-BIS(4-FLUOROPHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis(4-fluorophenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-Bis(4-fluorophenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,3-Bis(4-fluorophenyl)urea
Reactant of Route 4
Reactant of Route 4
1,3-Bis(4-fluorophenyl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,3-Bis(4-fluorophenyl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,3-Bis(4-fluorophenyl)urea

Citations

For This Compound
10
Citations
J Zhu, Y Zhang, Z Wen, Q Ma, Y Wang… - … –A European Journal, 2023 - Wiley Online Library
The utilization of CO 2 as a non‐toxic and cheap feedstock for C1 is a desirable route to achieve high value‐added chemicals. In this context, we report a highly efficient ruthenium‐…
L Pfeifer, KM Engle, GW Pidgeon… - Journal of the …, 2016 - ACS Publications
Hydrogen bonding with fluoride is a key interaction encountered when analyzing the mode of action of 5′-fluoro-5′-deoxyadenosine synthase, the only known enzyme capable of …
Number of citations: 71 pubs.acs.org
Y Zhao, X Guo, Z Si, Y Hu, Y Sun, Y Liu… - The Journal of Organic …, 2020 - ACS Publications
A methodology employing CO 2 , amines, and phenylsilane was discussed to access aryl- or alkyl-substituted urea derivatives. This procedure was characterized by adopting …
Number of citations: 21 pubs.acs.org
L Wang, H Wang, G Li, S Min, F Xiang… - Advanced Synthesis …, 2018 - Wiley Online Library
A Pd/C‐catalyzed domino synthesis of symmetrical and unsymmetrical ureas from aryl iodides, sodium azide, amines and CHCl 3 in water has been developed. This reaction proceeds …
Number of citations: 37 onlinelibrary.wiley.com
FJ Weigert - The Journal of Organic Chemistry, 1973 - ACS Publications
Discussion Karabatsos and coworkers16 have extended the va-lence-bond treatment of geminal proton-proton cou-plings17 to geminal carbon-proton couplings. Such com-parisons …
Number of citations: 92 pubs.acs.org
C Wang, T Hu, J Lu, Y Lv, S Ge, Y Hou… - Journal of Medicinal …, 2022 - ACS Publications
Allergic diseases are a group of allergen-induced unfavorable immune responses initiating various symptoms in different organs. Mas-related G protein-coupled receptor X2 (MRGPRX2…
Number of citations: 1 pubs.acs.org
S Jain, M Batabyal, RA Thorat… - … A European Journal, 2023 - Wiley Online Library
Benzamide‐derived organochalcogens (chalcogen = S, Se, and Te) have shown promising interest in biological and synthetic chemistry. Ebselen molecule derived from benzamide …
PD Duarte, MW Paixão, AG Corrêa - Green Processing and …, 2013 - degruyter.com
4-Quinolinones are an important class of alkaloids, widely used as conventional drugs to treat various infectious diseases. In this study, we report the synthesis of 4-quinolones in one …
Number of citations: 12 www.degruyter.com
S Zhou, T Yao, J Yi, D Li… - Journal of Chemical …, 2013 - journals.sagepub.com
Thirty symmetrical diaryl urea derivatives were synthesised in moderate to excellent yields from arylamine and triphosgene with triethylamine as a reducing agent for the intermediate, …
Number of citations: 13 journals.sagepub.com
P Bottarelli - 2008 - repository.unipr.it
In this thesis three examples of transition metal catalyzed syntheses in non conventional reaction media are discussed. In particular, the research carried out has focused on: 1) The Pd-…
Number of citations: 0 www.repository.unipr.it

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.